molecular formula C8H9NO2 B8716482 Prop-2-en-1-yl 1H-pyrrole-2-carboxylate CAS No. 35889-85-1

Prop-2-en-1-yl 1H-pyrrole-2-carboxylate

Cat. No.: B8716482
CAS No.: 35889-85-1
M. Wt: 151.16 g/mol
InChI Key: BHFGNEVSZRAXGC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 1H-pyrrole-2-carboxylate is an ester derivative of 1H-pyrrole-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a prop-2-en-1-yl (allyl) group. The molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol.

Properties

CAS No.

35889-85-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

prop-2-enyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H9NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2-5,9H,1,6H2

InChI Key

BHFGNEVSZRAXGC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Prop-2-en-1-yl 1H-pyrrole-2-carboxylate and analogous esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Structural Features
Methyl 1H-pyrrole-2-carboxylate C₆H₇NO₂ 125.13 Methyl Planar structure; dihedral angle: 3.6°
Ethyl 1H-pyrrole-2-carboxylate C₇H₉NO₂ 139.15 Ethyl Similar planarity to methyl derivative
This compound C₈H₉NO₂ 151.16 Allyl Unsaturated ester group; increased steric bulk (inferred)

Key Observations:

  • Planarity: Methyl and ethyl esters exhibit near-planar geometries between the pyrrole ring and ester group, as confirmed by X-ray crystallography . The allyl ester’s structure is unreported but may deviate due to steric and electronic effects from the allyl group.

Physicochemical Properties

Data on the allyl ester’s melting point, boiling point, or solubility are unavailable. However, inferences can be made:

  • Solubility: Allyl esters generally exhibit lower water solubility than methyl/ethyl esters due to increased hydrophobicity.
  • Reactivity: The allyl group’s double bond may confer unique reactivity, such as susceptibility to hydrolysis or participation in Diels-Alder reactions, unlike saturated esters.

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